- Exploiting the Biginelli reaction: nitrogen-rich pyrimidine-based tercyclic α-helix mimeticsTetrahedron, 2016, 72(9), 1151-1160,
Cas no 91388-25-9 (1-bromo-2-(2-methylprop-1-en-1-yl)benzene)

1-bromo-2-(2-methylprop-1-en-1-yl)benzene 化学的及び物理的性質
名前と識別子
-
- BENZENE, 1-BROMO-2-(2-METHYL-1-PROPENYL)-
- 1-Bromo-2-(2-methyl-1-propen-1-yl)benzene (ACI)
- Benzene, 1-bromo-2-(2-methyl-1-propenyl)- (9CI)
- 1-Bromo-2-(2-methylprop-1-enyl)-benzene
- 2-Bromo-β,β-dimethylstyrene
- 1-Bromo-2-(2-methyl-propenyl)-benzene
- 1-bromo-2-(2-methylprop-1-en-1-yl)benzene
-
- MDL: MFCD29034263
- インチ: 1S/C10H11Br/c1-8(2)7-9-5-3-4-6-10(9)11/h3-7H,1-2H3
- InChIKey: ZJWPKCADKDSSMP-UHFFFAOYSA-N
- SMILES: BrC1C(/C=C(\C)/C)=CC=CC=1
1-bromo-2-(2-methylprop-1-en-1-yl)benzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-227503-5.0g |
1-bromo-2-(2-methylprop-1-en-1-yl)benzene |
91388-25-9 | 95% | 5.0g |
$2650.0 | 2024-06-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0388-100mg |
1-Bromo-2-(2-methyl-propenyl)-benzene |
91388-25-9 | 97% | 100mg |
1382.31CNY | 2021-05-08 | |
eNovation Chemicals LLC | Y1127012-100mg |
1-Bromo-2-(2-methyl-propenyl)-benzene |
91388-25-9 | 95% | 100mg |
$200 | 2024-07-28 | |
Enamine | EN300-227503-1.0g |
1-bromo-2-(2-methylprop-1-en-1-yl)benzene |
91388-25-9 | 95% | 1.0g |
$914.0 | 2024-06-20 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 03R0388-250mg |
1-Bromo-2-(2-methyl-propenyl)-benzene |
91388-25-9 | 97% | 250mg |
1908.1CNY | 2021-05-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1413497-50mg |
1-Bromo-2-(2-methyl-propenyl)-benzene |
91388-25-9 | 95% mix TBC as stabilizer | 50mg |
¥1137.00 | 2024-04-25 | |
eNovation Chemicals LLC | Y1127012-5g |
1-Bromo-2-(2-methyl-propenyl)-benzene |
91388-25-9 | 95% | 5g |
$2675 | 2025-02-20 | |
eNovation Chemicals LLC | Y1127012-1g |
1-Bromo-2-(2-methyl-propenyl)-benzene |
91388-25-9 | 95% | 1g |
$665 | 2025-02-20 | |
Enamine | EN300-227503-2.5g |
1-bromo-2-(2-methylprop-1-en-1-yl)benzene |
91388-25-9 | 95% | 2.5g |
$1791.0 | 2024-06-20 | |
Enamine | EN300-227503-0.25g |
1-bromo-2-(2-methylprop-1-en-1-yl)benzene |
91388-25-9 | 95% | 0.25g |
$452.0 | 2024-06-20 |
1-bromo-2-(2-methylprop-1-en-1-yl)benzene 合成方法
Synthetic Circuit 1
1.2 0 °C; 2 h, 0 °C → rt
Synthetic Circuit 2
1.2 0 °C; 0 °C → rt; 15 h, rt
1.3 Solvents: Water ; rt
- Polycyclic heteroaromatics via hydrazine-catalyzed ring-closing carbonyl-olefin metathesisChemical Science, 2022, 13(8), 2418-2422,
Synthetic Circuit 3
1.2 0 °C; 0 °C → rt; 12 - 24 h, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 0 °C
- Polycyclic Aromatic Hydrocarbons via Iron(III)-Catalyzed Carbonyl-Olefin MetathesisJournal of the American Chemical Society, 2017, 139(8), 2960-2963,
Synthetic Circuit 4
1.2 0 °C; 0 °C → rt; 4 - 18 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
- Models for Understanding Divergent Reactivity in Lewis Acid-Catalyzed Transformations of Carbonyls and OlefinsACS Catalysis, 2020, 10(7), 4387-4397,
Synthetic Circuit 5
1.2 0 °C; 16 h, rt
- Catalytic Systems for Production of 1-Hexene by Selective Ethylene TrimerizationPetroleum Chemistry, 2020, 60(1), 55-68,
Synthetic Circuit 6
1.2 2 h, 0 °C
- Metal-Catalyzed Cycloisomerization of Enyne Functionalities via a 1,3-Alkylidene MigrationJournal of the American Chemical Society, 2006, 128(29), 9340-9341,
Synthetic Circuit 7
1.2 0 °C; 2 h, 0 °C; 1.5 h, rt
- Host-Catalyzed Cyclodehydration-Rearrangement Cascade Reaction of Unsaturated Tertiary AlcoholsAdvanced Synthesis & Catalysis, 2017, 359(8), 1331-1338,
1-bromo-2-(2-methylprop-1-en-1-yl)benzene Raw materials
1-bromo-2-(2-methylprop-1-en-1-yl)benzene Preparation Products
1-bromo-2-(2-methylprop-1-en-1-yl)benzene 関連文献
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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10. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
1-bromo-2-(2-methylprop-1-en-1-yl)benzeneに関する追加情報
Compound CAS No. 91388-25-9: Benzene, 1-Bromo-2-(2-Methyl-1-propenyl)
Benzene, 1-bromo-2-(2-methyl-1-propenyl), also known by its CAS number 91388-25-9, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a bromine atom at the 1-position of a benzene ring and a substituted propenyl group at the 2-position. The presence of the propenyl group introduces interesting electronic and steric effects, making this compound a valuable building block in organic synthesis.
The synthesis of Benzene, 1-bromo-2-(2-methyl-1-propenyl) typically involves electrophilic aromatic substitution reactions. The bromine atom serves as an excellent leaving group, enabling further functionalization of the molecule. Recent studies have highlighted its utility in the preparation of advanced materials, such as conjugated polymers and low-dimensional nanomaterials. For instance, researchers have employed this compound as a precursor for synthesizing graphene-like structures with tailored electronic properties.
In terms of chemical properties, Benzene, 1-bromo-2-(2-methyl-1-propenyl) exhibits moderate stability under ambient conditions. However, it is prone to undergo elimination reactions under certain conditions, leading to the formation of unsaturated derivatives. This behavior has been exploited in the development of novel catalytic processes for the production of fine chemicals.
From an environmental perspective, understanding the fate and transport of Benzene, 1-bromo-2-(2-methyl-1-propenyl) in natural systems is crucial. Recent environmental studies have focused on its biodegradation pathways and potential toxicity to aquatic organisms. These investigations are essential for ensuring safe handling and disposal practices in industrial settings.
Looking ahead, the demand for Benzene, 1-bromo-2-(2-methyl-1-propenyl) is expected to grow due to its role in emerging technologies such as organic electronics and sustainable chemistry. Its ability to participate in cross-coupling reactions makes it an invaluable reagent in the synthesis of complex molecules with applications in pharmaceuticals and agrochemicals.
In conclusion, Benzene, 1-bromo-2-(2-methyl-1-propenyl) (CAS No. 91388-25-9) stands out as a key intermediate in modern organic chemistry. Its unique structure and reactivity continue to drive innovation across diverse scientific disciplines.
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